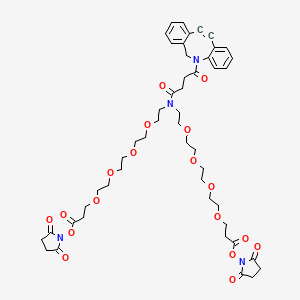

DBCO-N-bis(PEG4-NHS ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

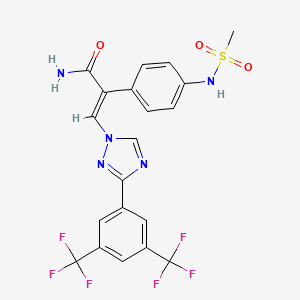

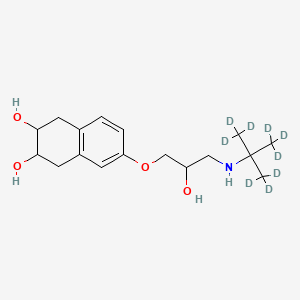

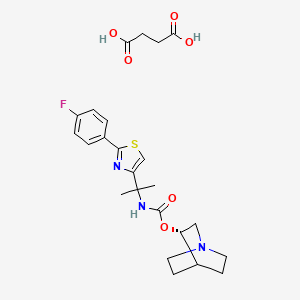

El éster de DBCO-N-bis(PEG4-NHS) es un compuesto ampliamente utilizado en el campo de la bioconjugación y la química click. Es un entrecruzador de química click que contiene dos grupos éster de N-hidroxisuccinimida (NHS) y un grupo dibenzociclooctino (DBCO). Los ésteres de NHS son reactivos con las aminas primarias, lo que permite el etiquetado de proteínas y otras moléculas que contienen aminas. El grupo DBCO es altamente reactivo con los grupos azida a través de la química click sin cobre, lo que lo convierte en una herramienta valiosa para las reacciones bioortogonales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster de DBCO-N-bis(PEG4-NHS) normalmente implica la conjugación de DBCO con éster de PEG4-NHS. El grupo éster de NHS es sensible a la humedad y se hidroliza fácilmente, por lo que es crucial manipularlo bajo una atmósfera inerte y preparar soluciones madre inmediatamente antes de su uso. La reacción se favorece a un pH cercano a la neutralidad (6-9) y con soluciones de proteínas concentradas. Se recomiendan tampones que no contienen aminas, como la solución salina tamponada con fosfatos (PBS), HEPES, carbonato/bicarbonato o tampón borato .

Métodos de producción industrial

La producción industrial del éster de DBCO-N-bis(PEG4-NHS) implica la síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye el uso de disolventes anhidros como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) y el mantenimiento de la reacción a temperaturas específicas para optimizar la eficiencia. El producto final se purifica mediante técnicas como la diálisis o la desalinización para eliminar los reactivos no reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster de DBCO-N-bis(PEG4-NHS) principalmente experimenta reacciones bioortogonales, específicamente la cicloadición de alquino-azida promovida por tensión (SPAAC). Esta reacción no requiere cobre e involucra el grupo DBCO reaccionando con moléculas que contienen azida para formar enlaces triazólicos estables .

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en las reacciones con el éster de DBCO-N-bis(PEG4-NHS) incluyen moléculas que contienen azida. Las condiciones de reacción normalmente implican tampones acuosos a pH fisiológico y rangos de temperatura (2-37 °C). Los tiempos de reacción pueden variar de unas pocas horas a toda la noche, dependiendo de la concentración y la temperatura .

Principales productos

Los principales productos formados a partir de las reacciones del éster de DBCO-N-bis(PEG4-NHS) son conjugados unidos por triazol. Estos productos son estables y se pueden utilizar para diversas aplicaciones, incluyendo el etiquetado y la modificación de proteínas .

Aplicaciones Científicas De Investigación

El éster de DBCO-N-bis(PEG4-NHS) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la química click para la síntesis de moléculas complejas y bioconjugados.

Biología: Se emplea en el etiquetado y la modificación de proteínas, péptidos y otras biomoléculas.

Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos dirigidos y herramientas de diagnóstico.

Industria: Se utiliza en la producción de conjugados anticuerpo-fármaco y otros bioconjugados para fines terapéuticos y de diagnóstico

Mecanismo De Acción

El mecanismo de acción del éster de DBCO-N-bis(PEG4-NHS) implica la reacción de los grupos éster de NHS con aminas primarias para formar enlaces amídicos estables. El grupo DBCO experimenta una cicloadición de alquino-azida promovida por tensión (SPAAC) con moléculas que contienen azida, formando enlaces triazólicos estables. Esta reacción click sin cobre es bioortogonal, lo que significa que no interfiere con los procesos biológicos naturales .

Comparación Con Compuestos Similares

Compuestos similares

Éster de DBCO-PEG4-NHS: Contiene un solo grupo éster de NHS y un grupo DBCO.

Éster de DBCO-PEG12-NHS: Similar al éster de DBCO-PEG4-NHS pero con un espaciador de PEG más largo.

Éster de azido-dPEG4-NHS: Contiene un grupo azida en lugar de un grupo DBCO

Singularidad

El éster de DBCO-N-bis(PEG4-NHS) es único debido a sus dos grupos éster de NHS, que permiten el etiquetado simultáneo de múltiples moléculas que contienen aminas. Esta característica lo hace particularmente útil para crear bioconjugados complejos y mejorar la eficiencia de las reacciones de etiquetado .

Propiedades

Fórmula molecular |

C49H62N4O18 |

|---|---|

Peso molecular |

995.0 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |

Clave InChI |

LTXDZCUWVWVRMS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)